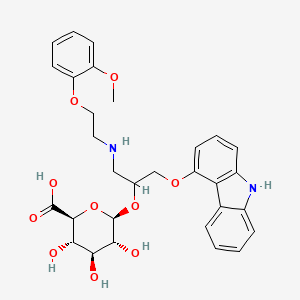

Carvedilol glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVQFGCELBOSRN-VKTJNCFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678687 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114869-83-9 | |

| Record name | Carvedilol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEDILOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Formation Pathway of Carvedilol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro formation pathway of Carvedilol glucuronide, a primary metabolic route for the widely used beta-blocker, Carvedilol. This document outlines the key enzymes involved, their kinetic parameters, and detailed experimental protocols for studying this metabolic pathway.

Introduction to Carvedilol Metabolism

Carvedilol, a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, undergoes extensive hepatic metabolism.[1][2] One of the principal metabolic pathways is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][3] This process involves the covalent attachment of glucuronic acid to Carvedilol, increasing its water solubility and facilitating its excretion.[1] In vitro studies have identified two primary glucuronide conjugates of Carvedilol, denoted as G1 and G2.[4]

Key Enzymes in Carvedilol Glucuronidation

The in vitro glucuronidation of Carvedilol is primarily mediated by three UDP-glucuronosyltransferase (UGT) isoforms: UGT1A1, UGT2B4, and UGT2B7.[4][5] These enzymes exhibit distinct substrate specificities for the formation of the two main this compound metabolites, G1 and G2.

-

UGT1A1: This enzyme is involved in the formation of the G2 glucuronide.[4]

-

UGT2B4: This isoform is unique in its ability to form both G1 and G2 glucuronides.[4]

-

UGT2B7: This enzyme contributes to the formation of the G1 glucuronide.[4]

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, and its metabolism by UGTs is stereoselective.[5][6] UGT1A1 shows a preference for metabolizing the R-enantiomer, while UGT2B7 preferentially metabolizes the S-enantiomer.[5][7] In human liver microsomes, the glucuronidation of the S-enantiomer is generally higher than that of the R-enantiomer.[6]

Enzyme Kinetics of Carvedilol Glucuronidation

The kinetic parameters for the formation of Carvedilol glucuronides have been characterized in human liver microsomes (HLM) and using recombinant UGT enzymes. These parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide insights into the efficiency and capacity of the enzymatic reactions.

| Enzyme Source | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | G1 | 26.6 | 106 |

| G2 | 46.0 | 44.5 | |

| Recombinant UGT1A1 | G2 | 22.1 - 55.1 | 3.33 - 7.88 |

| Recombinant UGT2B4 | G1 & G2 | 22.1 - 55.1 | 3.33 - 7.88 |

| Recombinant UGT2B7 | G1 | 22.1 - 55.1 | 3.33 - 7.88 |

Table 1: Kinetic parameters for the formation of Carvedilol glucuronides (G1 and G2) in human liver microsomes and by recombinant UGT enzymes. Data compiled from a study by Ohno et al. (2004).[4]

Experimental Protocols

The following protocols provide a framework for conducting in vitro Carvedilol glucuronidation assays using human liver microsomes or recombinant UGT enzymes.

Materials and Reagents

-

Carvedilol (racemic mixture or individual enantiomers)

-

Human Liver Microsomes (HLM) or recombinant UGT1A1, UGT2B4, and UGT2B7

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Internal standard for HPLC analysis (e.g., carbamazepine)

Incubation Conditions for Glucuronidation Assay

A typical incubation mixture for assessing Carvedilol glucuronidation is as follows:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following reagents to a final volume of 200 µL:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (10 mM)

-

Human Liver Microsomes (0.1-0.5 mg/mL) or recombinant UGTs (at an appropriate concentration)

-

Alamethicin (25-50 µg/mg microsomal protein) - to permeabilize the microsomal membrane. Pre-incubate the microsomes with alamethicin on ice for 15-20 minutes.

-

Carvedilol (at various concentrations to determine kinetics, e.g., 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate the Reaction: Start the reaction by adding UDPGA (final concentration of 2-5 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.

-

Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis by HPLC or LC-MS/MS.

Analytical Method: HPLC Analysis

The formation of Carvedilol glucuronides can be quantified using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with fluorescence or UV detection.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection:

-

Fluorescence: Excitation at ~240 nm and emission at ~350 nm.

-

UV: Detection at ~240 nm.

-

-

Quantification: The concentration of the glucuronide metabolites is determined by comparing the peak areas to a standard curve of an authentic standard, if available, or by using a validated method with a suitable internal standard.

Visualizations

Metabolic Pathway of Carvedilol Glucuronidation

Caption: Metabolic pathway of Carvedilol to its G1 and G2 glucuronide conjugates.

Experimental Workflow for In Vitro Carvedilol Glucuronidation Assay

Caption: General workflow for an in vitro Carvedilol glucuronidation assay.

References

- 1. The effect of incubation conditions on the enzyme kinetics of udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Synthesis of Carvedilol Glucuronide Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 adrenoreceptor antagonistic activity, is a widely prescribed medication for cardiovascular diseases. Its metabolism in humans primarily involves glucuronidation of the secondary alcohol, leading to the formation of diastereomeric glucuronide conjugates. The stereochemistry of these metabolites is of significant interest in drug metabolism and pharmacokinetic studies. This technical guide outlines a comprehensive, albeit partially putative, strategy for the stereoselective chemical synthesis of the four possible Carvedilol glucuronide isomers, starting from the individual (R)- and (S)-enantiomers of Carvedilol. The synthetic approach is centered around a strategic protection of the secondary amine, followed by a Koenigs-Knorr glycosylation, and subsequent deprotection to yield the target diastereomers. This document provides detailed, plausible experimental protocols, expected quantitative outcomes, and visual representations of the synthetic workflow and reaction mechanisms to aid researchers in the preparation of these important analytical standards.

Introduction

Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers, each exhibiting distinct pharmacological profiles. The (S)-enantiomer is a potent β- and α1-adrenergic antagonist, while the (R)-enantiomer primarily displays α1-blocking activity. Metabolic pathways of Carvedilol are stereoselective, with glucuronidation at the secondary hydroxyl group being a major route of elimination. The resulting Carvedilol glucuronides are diastereomers, and their individual biological activities and pharmacokinetic profiles are crucial for a thorough understanding of Carvedilol's disposition in the body. The availability of pure stereoisomers of this compound is essential for use as analytical standards in metabolic studies and for toxicological assessments.

This guide details a feasible synthetic pathway for the stereoselective synthesis of the four this compound isomers: (R)-Carvedilol-β-D-glucuronide, (S)-Carvedilol-β-D-glucuronide, (R)-Carvedilol-α-D-glucuronide, and (S)-Carvedilol-α-D-glucuronide. The strategy is based on well-established principles of carbohydrate chemistry and analogous syntheses of glucuronides of similar aryloxypropanolamine drugs.

Synthetic Strategy Overview

The proposed stereoselective synthesis involves a three-stage process for each Carvedilol enantiomer:

-

Protection of the Secondary Amine: The secondary amine in Carvedilol is more nucleophilic than the secondary alcohol and would otherwise compete in the glycosylation reaction. Therefore, it must be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, which is stable under glycosylation conditions and can be readily removed at the final stage.

-

Stereoselective Glycosylation: The core of the synthesis is the Koenigs-Knorr reaction, a classical method for the formation of glycosidic bonds. This reaction involves the coupling of the protected Carvedilol enantiomer with a protected glucuronyl halide donor, typically an acetyl- and methyl-protected glucuronyl bromide. The stereochemical outcome at the anomeric center (α or β) is influenced by the protecting group at the C-2 position of the glucuronyl donor. A participating group, such as an acetate, at C-2 will favor the formation of the 1,2-trans-glycoside (β-glucuronide) via anchimeric assistance. The formation of the 1,2-cis-glycoside (α-glucuronide) is more challenging and may require a non-participating protecting group at C-2.

-

Deprotection: The final step involves the removal of all protecting groups from the coupled product. This typically involves a two-step sequence: saponification to hydrolyze the acetyl and methyl ester protecting groups on the glucuronic acid moiety, followed by hydrogenolysis to remove the Cbz protecting group from the amine.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide. Researchers should adapt these procedures based on their specific laboratory conditions and analytical monitoring.

Stage 1: Protection of the Secondary Amine of Carvedilol Enantiomers

Objective: To selectively protect the secondary amine of (R)- or (S)-Carvedilol with a benzyloxycarbonyl (Cbz) group.

Reaction Scheme:

(R)- or (S)-Carvedilol + Benzyl Chloroformate → N-Cbz-(R)- or (S)-Carvedilol

Materials:

-

(R)- or (S)-Carvedilol (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)- or (S)-Carvedilol in dichloromethane in a round-bottom flask.

-

Add an aqueous solution of sodium bicarbonate to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-(R)- or (S)-Carvedilol.

Stage 2: Koenigs-Knorr Glycosylation

Objective: To couple the N-Cbz-protected Carvedilol enantiomer with a protected glucuronyl bromide to form the protected diastereomeric glucuronide.

Reaction Scheme:

N-Cbz-(R)- or (S)-Carvedilol + Acetobromo-α-D-glucuronic acid methyl ester → Protected (R)- or (S)-Carvedilol-β-D-glucuronide

Materials:

-

N-Cbz-(R)- or (S)-Carvedilol (1.0 eq)

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.5 eq)

-

Silver carbonate (Ag₂CO₃) (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

Celite

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Cbz-(R)- or (S)-Carvedilol, silver carbonate, and activated molecular sieves.

-

Add anhydrous dichloromethane and stir the suspension at room temperature.

-

In a separate flask, dissolve the protected glucuronyl bromide in anhydrous dichloromethane.

-

Add the glucuronyl bromide solution dropwise to the Carvedilol suspension at room temperature in the dark.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove silver salts.

-

Wash the Celite pad with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to separate the diastereomeric products.

Stage 3: Deprotection

Objective: To remove all protecting groups to yield the final this compound isomers.

Reaction Scheme:

Protected (R)- or (S)-Carvedilol Glucuronide → (R)- or (S)-Carvedilol Glucuronide

Materials:

-

Protected (R)- or (S)-Carvedilol Glucuronide (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess)

-

Methanol (MeOH)

-

Water

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen gas (H₂)

-

Ethyl acetate (EtOAc)

Procedure:

Step 3a: Saponification of Esters

-

Dissolve the purified protected this compound diastereomer in a mixture of methanol and water.

-

Add an excess of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the solution with a dilute acid (e.g., HCl) to pH 7.

-

Remove the methanol under reduced pressure.

-

The resulting aqueous solution containing the N-Cbz-Carvedilol glucuronide can be used directly in the next step or purified by reverse-phase chromatography if necessary.

Step 3b: Hydrogenolysis of the Cbz Group

-

Transfer the solution from the previous step to a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst.

-

Wash the Celite pad with water and/or methanol.

-

Lyophilize the filtrate to obtain the crude this compound isomer.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the expected quantitative data for the stereoselective synthesis of this compound isomers. The yields and diastereomeric ratios are estimates based on analogous reactions in the literature and may vary depending on the specific reaction conditions.

Table 1: Expected Yields for Each Synthetic Step

| Step | Product | Expected Yield (%) |

| 1. Amine Protection | N-Cbz-(R)- or (S)-Carvedilol | 85 - 95 |

| 2. Glycosylation | Protected (R)- or (S)-Carvedilol Glucuronide | 50 - 70 |

| 3. Deprotection | Final (R)- or (S)-Carvedilol Glucuronide | 70 - 90 |

| Overall | 30 - 60 |

Table 2: Expected Diastereomeric Ratio in Glycosylation

| Glucuronyl Donor C-2 Protecting Group | Expected Major Diastereomer | Expected Diastereomeric Ratio (β:α) |

| Acetyl (Participating) | β-anomer | >10:1 |

| Benzyl (Non-participating) | Mixture of α and β | ~1:1 to 3:1 |

Purification and Characterization

The purification of the final this compound diastereomers will require preparative reverse-phase HPLC. The separation of the diastereomers formed during the glycosylation step can be achieved by normal-phase flash column chromatography.

Characterization of the final products should be performed using a combination of analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the structure and determine the stereochemistry of the glycosidic linkage. The coupling constant of the anomeric proton (J_H1,H2) is indicative of the anomeric configuration (typically ~7-8 Hz for β-anomers and ~3-4 Hz for α-anomers).

-

Chiral HPLC: To confirm the enantiomeric purity of the Carvedilol moiety.

Conclusion

This technical guide provides a detailed and feasible strategy for the stereoselective synthesis of the four this compound isomers. By employing a robust protection-glycosylation-deprotection sequence, researchers can access these important metabolites for use as analytical standards in various drug development and metabolism studies. The provided protocols, based on established chemical principles, offer a solid foundation for the successful synthesis and purification of these target molecules. Careful optimization of reaction conditions and rigorous analytical characterization will be key to obtaining the desired isomers in high purity.

In-Depth Technical Guide to the Chemical Characterization of Synthetic Carvedilol Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of carvedilol glucuronide, a primary metabolite of the cardiovascular drug carvedilol. This document details the synthetic pathway, purification methods, and analytical techniques used to confirm the structure and purity of the synthetic compound.

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. It is extensively metabolized in the liver, with glucuronidation being a major metabolic pathway. The resulting this compound is more polar and readily excreted. The availability of a well-characterized synthetic standard of this compound is crucial for a variety of applications in drug development, including:

-

Metabolic studies: To definitively identify and quantify the metabolite in biological matrices.

-

Pharmacokinetic (PK) and toxicological assessments: To evaluate the exposure and potential effects of the metabolite.

-

Drug-drug interaction studies: To investigate the potential for co-administered drugs to affect the metabolism of carvedilol.

-

As a reference standard in bioanalytical method development and validation.

This guide focuses on the chemical synthesis of carvedilol O-glucuronide, the most common isomer, and its subsequent characterization using modern analytical techniques.

Synthesis of Carvedilol O-Glucuronide

The synthesis of carvedilol O-glucuronide is a multi-step process that involves the coupling of a protected glucuronic acid donor with carvedilol, followed by deprotection. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds and is the basis for the protocol outlined below.[1][2]

Synthetic Workflow

The overall synthetic strategy involves three main stages: preparation of the glucuronyl donor, glycosylation of carvedilol, and deprotection to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Koenigs-Knorr Glycosylation of Carvedilol

This protocol is a generalized procedure based on the well-established Koenigs-Knorr reaction for O-glucuronidation.[1][2]

Materials:

-

Carvedilol

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronyl donor)

-

Silver (I) carbonate (Ag₂CO₃) or Silver (I) oxide (Ag₂O)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Silica Gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Glycosylation:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve carvedilol in anhydrous dichloromethane.

-

Add silver (I) carbonate (approximately 1.5-2.0 equivalents relative to carvedilol).

-

To the stirred suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (approximately 1.2-1.5 equivalents) in anhydrous dichloromethane dropwise at room temperature.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification of the Protected Intermediate:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with dichloromethane.

-

Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude protected this compound by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

-

-

Deprotection:

-

Dissolve the purified protected this compound in methanol.

-

Add a solution of sodium hydroxide (e.g., 0.1 M in methanol) and stir at room temperature. Monitor the saponification of the acetyl and methyl ester groups by TLC or LC-MS.

-

Once the deprotection is complete, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to pH ~7.

-

Concentrate the solution under reduced pressure.

-

-

Final Purification:

-

Purify the crude carvedilol O-glucuronide by preparative reverse-phase HPLC to obtain the final product with high purity.

-

Lyophilize the collected fractions containing the pure product to yield a white or off-white solid.

-

Chemical Characterization

A comprehensive characterization of the synthetic this compound is essential to confirm its identity, structure, and purity. This involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol: LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over an appropriate time to ensure separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

-

Collision Energy: Optimized to obtain characteristic fragment ions.

-

Data Presentation: Mass Spectrometry Data

| Parameter | Expected Value for Carvedilol O-Glucuronide (C₃₀H₃₄N₂O₁₀) |

| Molecular Formula | C₃₀H₃₄N₂O₁₀ |

| Molecular Weight | 582.6 g/mol |

| [M+H]⁺ (m/z) | 583.22 |

| Key Fragment Ions (m/z) | 407.2 (loss of glucuronic acid), other fragments corresponding to the carvedilol moiety |

Note: The fragmentation pattern should be carefully analyzed to confirm the structure. The loss of the glucuronic acid moiety (176 Da) is a characteristic fragmentation pathway for glucuronide conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in the molecule. Both ¹H and ¹³C NMR are critical for the unambiguous identification of synthetic this compound.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.

Data Presentation: ¹H and ¹³C NMR Data

Currently, specific, publicly available ¹H and ¹³C NMR data for synthetic carvedilol O-glucuronide is limited. The following table provides expected chemical shift regions based on the structures of carvedilol and glucuronic acid.[2][3]

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carvedilol Moiety | ||

| Aromatic Protons | 6.5 - 8.2 | 100 - 160 |

| -O-CH ₂- (linker) | ~4.2 | ~70 |

| -CH (OH)- | ~4.0 | ~70 |

| -N-CH ₂- | ~3.0 - 3.5 | ~50 |

| -O-CH ₃ (methoxy) | ~3.8 | ~56 |

| Glucuronic Acid Moiety | ||

| Anomeric Proton (H-1') | ~4.5 - 5.5 (doublet) | ~100 - 105 |

| Sugar Ring Protons (H-2' to H-5') | ~3.2 - 4.0 | ~70 - 80 |

| Carboxylic Acid Carbon (C-6') | - | ~170 - 175 |

Definitive assignment requires the acquisition and interpretation of 1D and 2D NMR spectra of the synthesized compound.

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target molecule.

Caption: Characterization workflow for synthetic compounds.

Conclusion

The chemical synthesis and thorough characterization of this compound are indispensable for advancing our understanding of the metabolism and disposition of carvedilol. This technical guide provides a framework for the synthesis via the Koenigs-Knorr reaction and subsequent characterization using mass spectrometry and NMR spectroscopy. The availability of a high-purity, well-characterized synthetic standard will facilitate more accurate and reliable research in the fields of drug metabolism, pharmacokinetics, and toxicology. It is important to note that while general synthetic and analytical methods are described, the specific optimization of reaction conditions and analytical parameters is crucial for a successful outcome.

References

The Pharmacological Profile of Carvedilol Glucuronide at Beta-Adrenergic Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist, undergoes extensive metabolism following administration. A primary metabolic pathway is glucuronidation, leading to the formation of carvedilol glucuronide. This technical guide provides a comprehensive overview of the pharmacological activity of this major metabolite at beta-adrenergic receptors (β1 and β2). Extensive review of the scientific literature indicates that while carvedilol and its phase I metabolites exhibit significant beta-blocking activity, this compound is broadly considered to be an inactive metabolite. This guide summarizes the available data, details the experimental protocols used to assess beta-receptor activity, and provides visual representations of the relevant metabolic and signaling pathways.

Introduction to Carvedilol Metabolism

Carvedilol is metabolized in the liver through phase I and phase II reactions. Phase I metabolism involves oxidation and demethylation, primarily mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C9, resulting in the formation of active metabolites like 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and O-desmethylcarvedilol.[1] These phase I metabolites can then, along with the parent carvedilol, undergo phase II metabolism.

The principal phase II reaction for carvedilol is glucuronidation, a process that conjugates glucuronic acid to the drug molecule, increasing its water solubility and facilitating its excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT2B4, and UGT2B7 being identified as key enzymes in the glucuronidation of the parent drug.[1] this compound is a significant metabolite, with one study noting that 1.5 hours after administration of radiolabelled carvedilol, 22% of the total radioactivity in plasma was attributed to this conjugate.

Pharmacological Activity at Beta-Adrenergic Receptors

The pharmacological activity of carvedilol and its metabolites is primarily determined by their ability to bind to and modulate the function of beta-adrenergic receptors. This is typically quantified through binding affinity (Ki or IC50) and functional activity (EC50 or IC50 for downstream signaling, and Emax or intrinsic activity).

Carvedilol and its Active Metabolites

Carvedilol is a potent antagonist at both β1- and β2-adrenergic receptors. Some of its phase I metabolites also retain significant beta-blocking activity. The O-desmethyl, para-hydroxyl, and meta-hydroxyl metabolites of carvedilol have been shown to possess beta-adrenoceptor blocking activity similar to the parent compound, although their clinical significance may be limited by their 10-fold lower concentrations in plasma.[2]

This compound: An Inactive Metabolite

In contrast to carvedilol and its phase I metabolites, the process of glucuronidation is consistently described in the literature as a step of inactivation.[1] This suggests that the conjugation of glucuronic acid to the carvedilol molecule sterically hinders its interaction with the binding pocket of beta-adrenergic receptors, thereby abolishing its pharmacological activity. Despite being a major metabolite, there is a notable absence of published data reporting any significant binding affinity or functional activity of this compound at β1- or β2-adrenergic receptors.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the beta-adrenergic receptor activity of carvedilol and its metabolites.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |

| Carvedilol | β1 | 0.81 | Antagonist | Tocris |

| β2 | 0.96 | Antagonist | Tocris | |

| 4'-Hydroxycarvedilol | β1 & β2 | Active (Specific values not consistently reported) | Beta-blocking activity | [1] |

| 5'-Hydroxycarvedilol | β1 & β2 | Active (Specific values not consistently reported) | Beta-blocking activity | [1] |

| O-Desmethylcarvedilol | β1 & β2 | Minor beta-blocking action | Minor beta-blocking activity | [1] |

| This compound | β1 & β2 | Not Reported (Considered Inactive) | Not Reported (Considered Inactive) | [1] |

Experimental Protocols

The determination of the pharmacological activity of a compound like this compound at beta-receptors involves a series of well-established in vitro assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the beta-adrenergic receptor by the test compound (this compound).

-

Materials:

-

Cell membranes expressing a high density of β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells transfected with the human β1- or β2-receptor gene).

-

Radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known beta-blocker like propranolol).

-

Incubation buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation Assay)

These assays measure the ability of a compound to modulate the downstream signaling of the receptor, in this case, the production of cyclic AMP (cAMP).

-

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at beta-adrenergic receptors.

-

Materials:

-

Intact cells expressing β1- or β2-adrenergic receptors.

-

A beta-adrenergic agonist (e.g., isoproterenol).

-

Test compound (this compound) at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer and a cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Procedure:

-

Cells are pre-incubated with the test compound (for antagonist testing) or with the test compound alone (for agonist testing).

-

The cells are then stimulated with a known concentration of a beta-agonist (for antagonist testing).

-

The incubation is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a suitable assay kit.

-

For antagonists, the IC50 value (the concentration of the test compound that inhibits 50% of the agonist-induced cAMP production) is determined. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.

-

Visualizations

Carvedilol Metabolism and Interaction with Beta-Receptors

Caption: Metabolic pathway of carvedilol and its interaction with beta-receptors.

Experimental Workflow for Assessing Beta-Receptor Activity

Caption: General workflow for determining the beta-receptor activity of a test compound.

Conclusion

The available scientific evidence strongly indicates that this compound, a major metabolite of carvedilol, does not possess significant pharmacological activity at beta-adrenergic receptors. The process of glucuronidation serves as a detoxification and elimination pathway, effectively inactivating the parent compound and its active phase I metabolites. For drug development professionals and researchers, this highlights the importance of considering the full metabolic profile of a drug candidate, as metabolites can have significantly different pharmacological properties than the parent compound. Future research, if warranted, could definitively confirm the lack of activity of this compound using the detailed experimental protocols outlined in this guide.

References

The Discovery and Mass Spectrometric Identification of Carvedilol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the discovery and mass spectrometric identification of carvedilol glucuronide, a significant metabolite of the beta-blocker carvedilol. This document details the metabolic pathways, experimental protocols for analysis, and quantitative data presentation to support research and development in drug metabolism and pharmacokinetics.

Introduction to Carvedilol Metabolism

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic receptor antagonist properties used in the treatment of heart failure and hypertension.[1] It undergoes extensive hepatic metabolism primarily through oxidation and glucuronidation.[1] The main metabolic pathways involve the cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C9, for oxidation, and UDP-glucuronosyltransferases (UGTs) for glucuronidation.[2][3] Glucuronidation is a major route of phase II metabolism for carvedilol, leading to the formation of this compound. This process enhances the water solubility of the drug, facilitating its excretion from the body.[4][5] The stereoselectivity of carvedilol metabolism is a key consideration, with different enzymes showing preferences for the R(+) and S(-) enantiomers.[3][4]

Metabolic Pathway of Carvedilol Glucuronidation

The glucuronidation of carvedilol is catalyzed by various UGT enzymes, with UGT1A1, UGT2B4, and UGT2B7 being identified as key players in humans.[2][3] The process involves the transfer of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to the carvedilol molecule. This conjugation reaction typically occurs at a hydroxyl group on the parent drug or its phase I metabolites.

Experimental Protocols

The identification and quantification of this compound necessitate robust analytical methodologies. The following sections detail the key experimental protocols.

In Vitro Glucuronidation Assay

This protocol is designed to study the formation of this compound in a controlled in vitro environment using human liver microsomes (HLM) or human intestinal microsomes (HIM).

Materials:

-

Carvedilol

-

Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trichloroacetic acid (TCA) or perchloric acid for reaction termination

Procedure:

-

Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and HLM or HIM.

-

Add carvedilol to the incubation mixture at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile or an acid like TCA.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (Human Plasma)

This protocol outlines the extraction of carvedilol and its metabolites from human plasma for subsequent analysis. Solid-phase extraction (SPE) is a commonly used technique.[6][7]

Materials:

-

Human plasma samples

-

Methanol

-

Milli-Q water

-

0.1 N HCl

-

2% ammonia in methanol

-

Solid-phase extraction cartridges (e.g., Oasis MCX)[7]

Procedure:

-

Condition and equilibrate the SPE cartridge with methanol followed by Milli-Q water.[7]

-

Load the plasma sample, previously spiked with the internal standard, onto the cartridge.[7]

-

Wash the cartridge with 0.1 N HCl and then with Milli-Q water to remove interferences.[7]

-

Elute the analytes with 2% ammonia in methanol.[7]

-

Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]

-

Reconstitute the residue in the mobile phase for LC-MS/MS injection.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Chromatographic Conditions:

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reversed-phase column, such as a C18 or C8, is typically used (e.g., Discovery C8, 50 × 4.6 mm, 5µm).[6][7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate is common.[6][8] For example, acetonitrile – 0.1% formic acid in water (70:30 v/v).[6][7]

-

Flow Rate: A typical flow rate is between 0.4 and 0.7 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[9]

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in the positive ion mode for carvedilol and its metabolites.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions.[6]

-

Ion Transitions: Specific m/z transitions are monitored for the analyte and internal standard.

Quantitative Data and Mass Spectrometric Identification

The following tables summarize the quantitative data pertinent to the mass spectrometric analysis of carvedilol and its metabolites.

Table 1: Mass Spectrometric Parameters for Carvedilol and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Carvedilol | 407.10 | 100.10 | ESI (+) | [8] |

| 4'-Hydroxyphenyl Carvedilol | 423.10 | 222.00 | ESI (+) | [8] |

| This compound | 583.2 | Varies | ESI (+) | Calculated |

Note: The precursor ion for this compound is calculated by adding the mass of glucuronic acid (176.12 g/mol ) to the parent carvedilol molecule (406.5 g/mol ) and accounting for protonation [M+H]⁺.

Table 2: LC-MS/MS Method Validation Parameters for Carvedilol

| Parameter | Value | Reference |

| Linearity Range | 0.050 - 50.049 ng/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [8] |

| Intra-day Precision (%CV) | < 9.53% | [7] |

| Inter-day Precision (%CV) | < 6.91% | [7] |

| Accuracy (%RE) | Within ±15% | [7] |

| Extraction Recovery | ~78.90% | [6][7] |

Workflow for Discovery and Identification

The overall process for the discovery and mass spectrometric identification of this compound can be visualized as a logical workflow.

Conclusion

This technical guide has provided a detailed framework for the discovery and mass spectrometric identification of this compound. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers and scientists in drug development can effectively characterize this important metabolite. A thorough understanding of carvedilol's metabolic fate is crucial for a complete pharmacokinetic profile and for ensuring drug safety and efficacy.

References

- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective oxidation and glucuronidation of carvedilol in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A NIR, 1H-NMR, LC-MS and chemometrics pilot study on the origin of carvedilol drug substances: a tool for discovering falsified active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Carvedilol Glucuronide Formation in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is extensively metabolized in humans, with glucuronidation being a primary metabolic pathway.[1][2] This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, results in the formation of more polar metabolites that are readily excreted.[3] Understanding the specifics of carvedilol glucuronide formation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth overview of carvedilol glucuronidation in human liver microsomes (HLMs), summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways and experimental workflows.

Metabolic Pathway and Enzyme Kinetics

Carvedilol undergoes glucuronidation to form two primary glucuronide conjugates, designated as G1 and G2.[1] This metabolic process is primarily mediated by three UDP-glucuronosyltransferase isoforms: UGT1A1, UGT2B4, and UGT2B7.[1] The contribution of each isoform to the formation of the two glucuronides is distinct:

The metabolic pathway can be visualized as follows:

Enzyme Kinetics Data

The kinetic parameters for the formation of carvedilol glucuronides in pooled human liver microsomes and by specific recombinant UGT isoforms have been determined.[1] These values are essential for predicting the rate of metabolism and the potential for saturation of this pathway.

| Enzyme Source | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | G1 | 26.6 | 106 |

| G2 | 46.0 | 44.5 | |

| Recombinant UGT1A1 | G2 | 55.1 | 7.88 |

| Recombinant UGT2B4 | G1 | 38.2 | 3.33 |

| G2 | 22.1 | 5.25 | |

| Recombinant UGT2B7 | G1 | 31.8 | 3.46 |

Table 1: Kinetic Parameters for this compound Formation.[1]

Stereoselectivity

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers. Studies have shown stereoselectivity in its glucuronidation. In human liver microsomes, the glucuronidation of S-carvedilol is generally higher than that of R-carvedilol.[2][4] Specifically, UGT1A1 shows a preference for metabolizing R-carvedilol, while UGT2B7 preferentially metabolizes S-carvedilol.[5]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro carvedilol glucuronidation assay using human liver microsomes.

Materials and Reagents

-

Carvedilol

-

Pooled Human Liver Microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin

-

Acetonitrile (ACN)

-

Formic acid

-

Internal Standard (e.g., carbamazepine)[6]

-

Purified water

Experimental Workflow

The general workflow for a carvedilol glucuronidation assay is depicted below.

Detailed Incubation Protocol

-

Preparation of Reagents:

-

Prepare a 100 mM Tris-HCl buffer (pH 7.4).

-

Prepare stock solutions of 500 mM MgCl₂ and 100 mM UDPGA in purified water.

-

Prepare a stock solution of alamethicin (e.g., 5 mg/mL in methanol).

-

-

Incubation Mixture Preparation (Final Volume: 200 µL):

-

On ice, combine the following in a microcentrifuge tube:

-

100 mM Tris-HCl buffer (pH 7.4)

-

Pooled human liver microsomes (final concentration 0.5-1.0 mg/mL)

-

Alamethicin (final concentration 25-50 µg/mL) to activate UGTs.

-

-

Vortex gently and pre-incubate on ice for 15 minutes.

-

-

Reaction Initiation and Incubation:

-

Add carvedilol to the incubation mixture to achieve the desired final concentration (e.g., for kinetic studies, a range of concentrations from 1 to 100 µM is appropriate).

-

Add MgCl₂ to a final concentration of 10 mM.

-

Pre-warm the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes, ensuring the reaction is in the linear range).

-

-

Reaction Termination:

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex vigorously to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Analytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of carvedilol and its glucuronide metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for carvedilol, this compound, and the internal standard should be optimized.

-

Data Analysis and Interpretation

The data obtained from the HPLC-MS/MS analysis is used to determine the rate of this compound formation. By plotting the rate of formation against the substrate concentration, enzyme kinetic parameters (Km and Vmax) can be calculated using non-linear regression analysis (e.g., Michaelis-Menten equation).

The logical relationship for determining enzyme kinetics is as follows:

Conclusion

The glucuronidation of carvedilol in human liver microsomes is a complex process involving multiple UGT isoforms and exhibiting stereoselectivity. The provided experimental protocols and data offer a comprehensive framework for researchers and drug development professionals to investigate this important metabolic pathway. A thorough understanding of carvedilol glucuronidation is essential for optimizing its therapeutic use and ensuring patient safety.

References

- 1. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective oxidation and glucuronidation of carvedilol in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oyc.co.jp [oyc.co.jp]

- 5. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

The Role of UGT1A1 in Carvedilol O-Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the management of hypertension and heart failure.[1] Its metabolism is complex, involving both Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes and Phase II conjugation reactions, primarily glucuronidation.[2] This guide focuses on the critical role of UDP-glucuronosyltransferase 1A1 (UGT1A1) in the O-glucuronidation of carvedilol, a significant pathway in its elimination. Understanding the specifics of this metabolic route, including the influence of genetic polymorphisms in UGT1A1, is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Carvedilol is metabolized into two primary glucuronide conjugates, denoted as G1 and G2.[3] While multiple UGT isoforms are involved in the overall glucuronidation of carvedilol, UGT1A1 has been identified as a key enzyme specifically responsible for the formation of the G2 glucuronide.[3][4] The other major UGTs implicated in carvedilol metabolism are UGT2B4 and UGT2B7, which contribute to the formation of G1 and, in the case of UGT2B4, also G2.[3][4]

This document provides a comprehensive overview of the role of UGT1A1 in carvedilol O-glucuronidation, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Carvedilol Glucuronidation

The following tables summarize the kinetic parameters for carvedilol glucuronidation by various enzyme sources. These data are essential for understanding the efficiency and capacity of UGT1A1 in metabolizing carvedilol compared to other UGT isoforms and the overall metabolism in human liver microsomes.

Table 1: Kinetic Parameters of Carvedilol Glucuronide Formation in Human Liver Microsomes (HLM)

| Glucuronide | Km (μM) | Vmax (pmol/min/mg protein) |

| G1 | 26.6 | 106 |

| G2 | 46.0 | 44.5 |

Data sourced from Ohno et al. (2004).[3]

Table 2: Kinetic Parameters of this compound Formation by Recombinant UGT Isoforms

| UGT Isoform | Glucuronide Formed | Km (μM) | Vmax (pmol/min/mg protein) | Vmax/Km |

| UGT1A1 | G2 | 55.1 | 3.33 | 0.06 |

| UGT2B4 | G1 | 22.1 | 7.88 | 0.36 |

| G2 | 28.5 | 7.55 | 0.27 | |

| UGT2B7 | G1 | 24.3 | 6.89 | 0.28 |

Data compiled from Ohno et al. (2004).[3]

Table 3: Stereoselective Glucuronidation of Carvedilol by UGT1A1

| Enantiomer | Preferred Metabolizing Enzyme | Observations |

| R(+)-Carvedilol | UGT1A1 | UGT1A1 demonstrates a preference for the R-enantiomer of carvedilol.[5] |

| S(-)-Carvedilol | UGT2B7 | UGT2B7 preferentially metabolizes the S-enantiomer.[5] |

Impact of UGT1A1 Genetic Variants

Genetic polymorphisms in the UGT1A1 gene can significantly impact the glucuronidation of carvedilol, leading to inter-individual differences in drug clearance and response. The most studied variant in this context is UGT1A1*6.

Individuals carrying the UGT1A16 allele have been shown to have a lower ability to glucuronidate carvedilol.[6] This reduced metabolic capacity can lead to higher plasma concentrations of the parent drug, potentially affecting both efficacy and the risk of adverse effects. One study found that the G71R mutation in UGT1A1, which is associated with the UGT1A16 allele, leads to a reduction in both the affinity (increased Km) and capacity (decreased Vmax) of the enzyme for carvedilol.[5] While specific kinetic parameters for carvedilol with this variant are not extensively detailed in the literature, the qualitative evidence points to a clinically relevant impact on carvedilol disposition.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of UGT1A1 in carvedilol O-glucuronidation.

In Vitro Carvedilol Glucuronidation Assay with Recombinant UGT1A1

This protocol is a composite based on established methods for UGT activity assays.[1][7]

1. Materials and Reagents:

-

Recombinant human UGT1A1 (e.g., from insect cells or other expression systems)

-

Carvedilol (substrate)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (cofactor)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Bovine Serum Albumin (BSA)

-

D-saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase)

-

Purified water (HPLC grade)

2. Incubation Mixture Preparation (per reaction):

-

Prepare a stock solution of carvedilol in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentrations in the incubation buffer.

-

In a microcentrifuge tube, combine:

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl2

-

0.5 mg/mL BSA

-

25 µg/mL recombinant UGT1A1 protein

-

5 mM D-saccharic acid 1,4-lactone

-

Varying concentrations of carvedilol (e.g., 1-200 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

3. Reaction Initiation and Termination:

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range for product formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

4. Sample Preparation for HPLC Analysis:

-

Vortex the terminated reaction mixture.

-

Centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Method for Analysis of Carvedilol and its Glucuronide

This method is adapted from various published HPLC protocols for carvedilol and general glucuronide analysis.[8][9][10][11][12]

1. Chromatographic System:

-

An HPLC system equipped with a UV or PDA detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 50% A, 50% B

-

15-18 min: Linear gradient to 5% A, 95% B

-

18-20 min: Hold at 5% A, 95% B

-

20-22 min: Return to initial conditions (95% A, 5% B)

-

22-25 min: Column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

3. Quantification:

-

Generate a standard curve using known concentrations of carvedilol.

-

If a standard for the this compound (G2) is available, generate a separate standard curve for its quantification. If not, the glucuronide can be quantified relative to the parent compound, or its formation can be expressed as a peak area ratio.

Visualizations

Carvedilol Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of carvedilol, including both Phase I oxidation and Phase II glucuronidation.

Caption: Major metabolic pathways of carvedilol.

Experimental Workflow for UGT1A1-Mediated Carvedilol Glucuronidation Assay

This diagram outlines the key steps in the in vitro experimental workflow to determine the kinetics of UGT1A1 in carvedilol glucuronidation.

Caption: In vitro UGT1A1 carvedilol glucuronidation assay workflow.

Conclusion

UGT1A1 plays a distinct and significant role in the metabolic clearance of carvedilol through the formation of the G2 glucuronide. The stereoselective nature of this metabolism, with a preference for the R-enantiomer, adds another layer of complexity to carvedilol's pharmacokinetics. Furthermore, the genetic polymorphism of UGT1A1, particularly the UGT1A1*6 allele, is a key determinant of inter-individual variability in carvedilol glucuronidation, which can have clinical implications. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the role of UGT1A1 in carvedilol metabolism, aiding in the development of more personalized therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of polymorphisms in UDP-glucuronosyltransferase and CYP2D6 to the individual variation in disposition of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. asianpubs.org [asianpubs.org]

- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 12. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

Unveiling the Antioxidant Potential of Carvedilol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-blocker with ancillary alpha-1 blocking and antioxidant properties, is extensively metabolized in the human body, with glucuronidation being a major pathway. While the antioxidant activities of Carvedilol and its phenolic metabolites are well-documented, the direct antioxidant capacity of its primary metabolite, Carvedilol glucuronide, remains largely unexplored. This technical guide synthesizes the available evidence on the antioxidant properties of Carvedilol and its metabolites, providing a framework for investigating the potential antioxidant activity of this compound. We delve into the established direct and indirect antioxidant mechanisms of the parent compound and its phenolic derivatives, present detailed experimental protocols for key antioxidant assays, and explore the relevant cellular signaling pathways. This guide aims to equip researchers with the necessary information to design and execute studies to elucidate the antioxidant role of this compound, a critical step in fully understanding the therapeutic profile of Carvedilol.

Introduction: The Antioxidant Profile of Carvedilol and Its Metabolites

Carvedilol is a third-generation beta-blocker widely used in the management of cardiovascular diseases.[1][2] Beyond its primary pharmacological actions, Carvedilol is recognized for its potent antioxidant effects, which are thought to contribute significantly to its cardioprotective benefits.[3][4] These antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[3][5]

However, the in vivo antioxidant activity of Carvedilol may be largely attributable to its metabolites rather than the parent drug itself.[1] Carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation. The phenolic metabolites of Carvedilol, namely 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol, have demonstrated significantly greater radical-inhibiting activity than Carvedilol.[1] Glucuronidation represents a major metabolic pathway for Carvedilol, leading to the formation of this compound. Despite being a primary metabolite, there is a notable absence of direct experimental data on the antioxidant properties of this compound in the scientific literature.

The effect of glucuronidation on the antioxidant capacity of phenolic compounds is variable and appears to be structure-dependent. While glucuronidation can diminish the antioxidant activity of some phenols, certain glucuronidated flavonoids and other phenolic compounds have been shown to retain or even exhibit enhanced antioxidant potential.[6] The position of the glucuronide moiety on the molecule is a critical determinant of its effect on antioxidant activity.[6] Given that the phenolic hydroxyl group is often a key site for radical scavenging, its conjugation with glucuronic acid could theoretically alter this activity.

This guide provides a comprehensive overview of the known antioxidant properties of Carvedilol and its phenolic metabolites to serve as a foundation for the investigation of this compound.

Quantitative Data on Antioxidant Activity of Carvedilol and its Metabolites

The following table summarizes the available quantitative data on the antioxidant activity of Carvedilol and its phenolic metabolites from various in vitro studies. It is important to note that no such data has been published for this compound.

| Compound | Assay | Model System | IC50 / Activity | Reference |

| Carvedilol | Lipid Peroxidation (TBARS) | Fe(++)-initiated in rat brain homogenate | 8.1 µM | [3] |

| α-Tocopherol Depletion | Fe(++)-induced in rat brain homogenate | 17.6 µM | [3] | |

| Hydroxyl Radical Scavenging (DMPO) | Dihydroxyfumarate/Fe(++)-ADP system | 25 µM | [3] | |

| LDL Oxidation (TBARS) | Macrophage-induced | 3.8 µM | [7] | |

| LDL Oxidation (TBARS) | Cu(2+)-induced | 17 µM | [7] | |

| 3-Hydroxycarvedilol | DPPH Radical Scavenging | In vitro chemical assay | More potent than α-tocopherol | [1] |

| 4'-Hydroxycarvedilol | DPPH Radical Scavenging | In vitro chemical assay | Superior to BHT | [1] |

| 5'-Hydroxycarvedilol | DPPH Radical Scavenging | In vitro chemical assay | Superior to BHT | [1] |

*IC50: The half maximal inhibitory concentration. TBARS: Thiobarbituric Acid Reactive Substances. DMPO: 5,5-dimethyl-1-pyrroline N-oxide. DPPH: 2,2-diphenyl-1-picrylhydrazyl. BHT: Butylated hydroxytoluene.

Indirect Antioxidant Mechanisms: The Nrf2-KEAP1 Signaling Pathway

Beyond direct free radical scavenging, Carvedilol has been shown to exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway.[8][9][10] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11][12] In the presence of oxidative or electrophilic stress, or upon activation by certain molecules like Carvedilol, KEAP1 undergoes a conformational change, leading to the release of Nrf2.[9][11] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[9][12] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[8][13]

While the activation of the Nrf2-KEAP1 pathway by Carvedilol is established, it is currently unknown whether this compound can also modulate this pathway.

Experimental Protocols for In Vitro Antioxidant Assays

To facilitate the investigation of the antioxidant properties of this compound, this section provides detailed methodologies for three commonly used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.[3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of test samples: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume of each concentration of the test sample or positive control to the wells.

-

Add an equal volume of the 0.1 mM DPPH solution to each well.

-

For the control, add the solvent instead of the test sample.

-

For the blank, add the solvent instead of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.[14][15]

Materials:

-

Test sample (e.g., tissue homogenate, cell lysate)

-

Trichloroacetic acid (TCA) solution (e.g., 10-20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% in 50% acetic acid)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Water bath

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Sample preparation: Homogenize the tissue or lyse the cells in an appropriate buffer.

-

Induction of lipid peroxidation (optional): To induce lipid peroxidation, the sample can be incubated with a pro-oxidant such as FeSO4.

-

Reaction:

-

To a specific volume of the sample, add TCA solution to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add TBA solution to the supernatant.

-

-

Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow for the color development.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the absorbance of the pink-colored supernatant at 532 nm.

-

Calculation: The concentration of MDA is calculated from a standard curve prepared with known concentrations of MDA. The results are typically expressed as nmol of MDA per mg of protein.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[2][16]

Materials:

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

-

Test compound

-

Ferrous sulfate (FeSO₄) standard solution

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Preparation of test samples and standards: Prepare a series of concentrations of the test compound and the FeSO₄ standard in distilled water.

-

Assay:

-

Add a small volume of the test sample or standard to a 96-well plate.

-